Cas no 1445220-20-1 (Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]-)

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]- structure
1445220-20-1 structure
Product name:Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]-
CAS No:1445220-20-1
MF:C19H17FN4O
Molecular Weight:336.362887144089
CID:6110112
PubChem ID:75380483

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]- 化学的及び物理的性質

名前と識別子

    • Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]-
    • EN300-26599935
    • N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline
    • AKOS033326499
    • (2-fluoro-5-methylphenyl)-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]cyanamide
    • Z1419493012
    • 1445220-20-1
    • インチ: 1S/C19H17FN4O/c1-13-7-8-16(20)17(9-13)24(12-21)11-19-23-22-18(25-19)10-15-6-4-3-5-14(15)2/h3-9H,10-11H2,1-2H3
    • InChIKey: FVGSODFPINIKOD-UHFFFAOYSA-N
    • SMILES: N(C1=CC(C)=CC=C1F)(CC1=NN=C(CC2=CC=CC=C2C)O1)C#N

計算された属性

  • 精确分子量: 336.13863934g/mol
  • 同位素质量: 336.13863934g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 481
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 66Ų

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26599935-0.05g
N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline
1445220-20-1 95.0%
0.05g
$212.0 2025-03-20

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]- 関連文献

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]-に関する追加情報

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]: A Comprehensive Overview

Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl] (CAS No. 1445220-20-1) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which includes a cyanamide group, a fluorinated phenyl moiety, and a 1,3,4-oxadiazole ring. These structural features contribute to its diverse chemical properties and biological activities.

The cyanamide group is a key functional group in this compound, known for its ability to participate in various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility makes cyanamide derivatives valuable intermediates in the synthesis of more complex molecules. In the context of Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl], the cyanamide group plays a crucial role in modulating the compound's reactivity and stability.

The presence of a fluorinated phenyl moiety in the structure of Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl] is particularly noteworthy. Fluorine atoms are known for their strong electron-withdrawing effects and their ability to influence the electronic properties of organic molecules. This can lead to enhanced lipophilicity and improved metabolic stability, which are desirable properties for drug candidates. Recent studies have shown that compounds containing fluorinated phenyl groups often exhibit improved pharmacokinetic profiles and enhanced biological activity compared to their non-fluorinated counterparts.

The 1,3,4-oxadiazole ring is another important structural element in this compound. Oxadiazoles are heterocyclic compounds that have found widespread use in pharmaceuticals due to their diverse biological activities. They can act as bioisosteres for other functional groups, such as carboxylic acids or amides, and can improve the potency and selectivity of drug molecules. In the case of Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl], the 1,3,4-oxadiazole ring contributes to the overall rigidity and stability of the molecule, which can be beneficial for maintaining specific conformations necessary for biological activity.

Recent research has focused on the potential applications of Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl] in various therapeutic areas. One area of particular interest is its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structural features can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl] may have anti-inflammatory properties that could be harnessed for the treatment of conditions like arthritis and other inflammatory diseases.

Another promising application of this compound is in the field of cancer research. Preliminary studies have indicated that certain derivatives of cyanamide compounds can exhibit cytotoxic activity against various cancer cell lines. The unique combination of functional groups in Cyanamide, N-(2-fluoro-5-methylphenyl)-N-[[5[(2-methylphenyl)methyl]-1,3,4-thiadiazol-l - yl]methylene]] may contribute to its ability to selectively target cancer cells while sparing normal cells. Further research is needed to fully understand the mechanisms underlying this activity and to optimize the compound for potential clinical use.

In addition to its therapeutic potential, Cyanamide, N-(2-fluoro-S-methyiphenyD-N-[ [ 5 - [ ( 2 - methylphenvl ) methyl ] - 1 , 3 , 4 - oxadiazol - 2 - yl ] methyl ] has also been explored for its use in materials science. The rigid structure and high thermal stability of this compound make it suitable for applications in polymer synthesis and other advanced materials. For example, it can be used as a monomer or cross-linking agent to enhance the mechanical properties and durability of polymers.

Despite its promising applications, further research is needed to fully characterize the properties and behavior of Cyanamide, N-(2-fluoro-S-methyiphenyD-N-[ [ 5 - [ ( 2 - methylphenvl ) methyl ] - 1 , 3 , 4 - oxadiazol - 2 - yl ] methyl ] under different conditions. This includes detailed studies on its solubility, stability in various solvents and biological media, and its interactions with other molecules. Additionally, toxicological evaluations are essential to ensure its safety for both therapeutic and industrial applications.

In conclusion, Cyanamide, N-(fluorinated phenyl)-N-[[5-((methylphenyl)methyl)]-1,3,4-oxadiazol-2-yl]methylene]] (CAS No. 1445220-20-1) is a multifaceted compound with a wide range of potential applications. Its unique molecular structure combines several functional groups that contribute to its chemical reactivity and biological activity. Ongoing research continues to uncover new insights into its properties and potential uses in pharmaceuticals and materials science.

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